molecular formula C18H14FNO3 B12420247 Topoisomerase I inhibitor 3

Topoisomerase I inhibitor 3

Cat. No.: B12420247
M. Wt: 311.3 g/mol
InChI Key: ANZSQVMPCIHDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topoisomerase I (Top1) inhibitors are critical anticancer agents that target the DNA relaxation process by stabilizing Top1-DNA cleavage complexes, leading to lethal DNA damage in rapidly dividing cancer cells . "Topoisomerase I Inhibitor 3" refers to a novel, non-camptothecin derivative currently under clinical evaluation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of camptothecin derivatives, which are modified to enhance their inhibitory activity and stability . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires the use of specialized equipment and facilities to ensure consistent quality and compliance with regulatory standards. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Camptothecin Derivatives

Chemical Structure :

  • Core structure: A pentacyclic alkaloid with a quinoline moiety and a lactone ring.

  • Modifications: Hydroxyl and ethyl groups at specific positions enhance stability and activity.

Mechanism of Action :

  • Camptothecin stabilizes the Topo I-DNA cleavable complex by intercalating between DNA base pairs at the cleavage site .

  • Forms a ternary complex with Topo I and DNA, preventing re-ligation of the cleaved DNA strand .

Key Reactions :

  • Hydrolysis of Lactone Ring :

    • The lactone ring undergoes pH-dependent hydrolysis, converting to a carboxylate form (inactive) .

    • This reaction limits bioavailability but is mitigated in synthetic analogs like irinotecan and topotecan .

  • DNA Strand Break Induction :

    • Stabilization of the Topo I-DNA intermediate leads to single-strand DNA breaks during replication .

    • Accumulation of breaks triggers apoptosis, particularly in cancer cells with defective DNA repair pathways .

Research Findings :

  • IC₅₀ values for camptothecin analogs range from 2–30 µM in Topo I relaxation assays .

  • Overexpression of Topo I in cancer cells correlates with hypersensitivity to camptothecin .

Indenoisoquinolines

Chemical Structure :

  • Tetracyclic planar structure with a fused indole and isoquinoline system.

  • Substituents: Nitro or methyl groups enhance DNA intercalation and Topo I binding .

Mechanism of Action :

  • Binds to the Topo I-DNA interface via hydrogen bonds with residues (e.g., Asn722, Arg364) .

  • Does not require the lactone ring, offering improved chemical stability compared to camptothecin .

Key Reactions :

  • Ternary Complex Formation :

    • Induces prolonged stabilization of Topo I-DNA covalent complexes .

    • Inhibits religation 10-fold more effectively than camptothecin .

  • Metabolic Activation :

  • Nitro groups undergo reduction to reactive intermediates, contributing to DNA damage .

Research Findings :

  • Compound 7 (Chembridge ID 49981944):

    • IC₅₀ = 2 µM against Mycobacterium tuberculosis Topo I (MtbTopI) .

    • Selective for bacterial Topo I (no inhibition of human Topo I or gyrase at ≤250 µM) .

Lapcin

Chemical Structure :

  • Hybrid scaffold with thiazole rings and a polyamine backbone .

Mechanism of Action :

  • Dual Topo I/II catalytic inhibitor (IC₅₀ = 2.17 µM for Topo I; 7.53 µM for Topo II) .

  • Binds directly to Topo I/II enzymes, not DNA, as shown by enzyme concentration-dependent inhibition .

Key Reactions :

  • Enzyme Inhibition :

    • Blocks DNA relaxation (Topo I) and decatenation (Topo II) without stabilizing cleavage complexes .

    • Prevents ATP hydrolysis required for Topo II activity .

Research Findings :

  • 14-fold more potent than camptothecin in Topo I inhibition .

  • Exhibits nM-pM cytotoxicity against diverse cancer cell lines (e.g., HCT116, HeLa) .

DIA-001

Chemical Structure :

  • (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one .

Mechanism of Action :

  • Acts as both a Topo I poison and catalytic inhibitor .

  • Induces G2/M cell cycle arrest and apoptosis via DNA damage .

Key Reactions :

  • Topo I Binding :

    • Forms a stable Topo I-drug-DNA complex, reducing DNA relaxation efficiency .

    • IC₅₀ = 20 µM in supercoiled DNA relaxation assays .

  • Cellular Effects :

    • Activates ATM/ATR pathways, leading to phosphorylation of H2AX (γH2AX) .

Research Findings :

  • Reduces tumor growth in xenograft models by 60% at 10 mg/kg .

Comparative Analysis of Topo I Inhibitors

Inhibitor IC₅₀ (Topo I) Target Selectivity Key Reaction
Camptothecin30.4 µM Human Topo ILactone hydrolysis, ternary complex
Indenoisoquinoline 72 µM Bacterial Topo IATernary complex stabilization
Lapcin2.17 µM Dual Topo I/IIEnzyme catalytic inhibition
DIA-00120 µM Human Topo IDrug-enzyme-DNA complex formation

Scientific Research Applications

Topoisomerase I inhibitor 3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of DNA replication and repair. In biology, it serves as a tool to investigate cellular processes involving DNA topology. In medicine, it is primarily used as an anticancer agent, with applications in treating various types of cancer, including colon, ovarian, and lung cancers .

Mechanism of Action

The mechanism of action of topoisomerase I inhibitor 3 involves binding to the topoisomerase I-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand. This results in the accumulation of DNA breaks, leading to the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets include the topoisomerase I enzyme and the DNA strands involved in the replication process .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Classes and Mechanisms

Compound Structural Class Mechanism of Action Key Targets/Effects
Camptothecins (e.g., Topotecan, Irinotecan) Plant-derived alkaloids Stabilize Top1-DNA complexes, preventing religation; induce replication-dependent DNA breaks Classical Top1 poisons; dose-limiting toxicities (e.g., diarrhea, myelosuppression)
LMP-400 (Indotecan) Non-camptothecin indenoisoquinoline Stabilizes Top1-DNA complexes; modulates HIF-1α and γ-H2AX; synergistic with cisplatin Overcomes camptothecin resistance in PHEO/PGL models
ZML-8/ZML-14 Chromenoquinoline derivatives Inhibit Top1 activity, induce G2/M arrest, and DNA damage; bind Top1-DNA complex similarly to topotecan Preclinical efficacy in HepG2 cells
Lamellarin D Marine alkaloid Weak DNA intercalator; stabilizes Top1-DNA complexes with distinct cleavage sites vs. camptothecins Active against multidrug-resistant prostate cancer cells
Lapcin Non-ribosomal peptide Dual Top1/II inhibitor; 14× more potent than camptothecin in vitro High cytotoxicity; preclinical stage

Efficacy and Resistance Profiles

  • Camptothecins: Topotecan: IC50 ~0.02 μM in cell-free systems; approved for ovarian and small-cell lung cancer. Resistance arises via Top1 mutations (e.g., P388/CPT5 cells) . Irinotecan: IC50 ~0.1 μM; metabolized to SN-36. Resistance linked to UGT1A1 polymorphisms and efflux pumps .
  • LMP-400 : Demonstrates IC50 ~0.5 μM in PHEO models; synergizes with cisplatin but loses efficacy at high concentrations .
  • Lamellarin D : 5× less potent than camptothecin (IC50 ~15.6 μM) but exhibits unique cleavage specificity, avoiding cross-resistance in some models .
  • Lapcin : IC50 ~2.17 μM against Top1, outperforming camptothecin (IC50 30.4 μM) .

Clinical and Preclinical Data

Compound Clinical Stage Key Findings Toxicity
Topotecan Approved Phase III: 24% response rate in relapsed ovarian cancer; severe neutropenia Myelosuppression, diarrhea
Irinotecan Approved Phase III: 33% survival benefit in colorectal cancer; dose-dependent diarrhea Neutropenia, cholinesterase inhibition
LMP-400 Phase I/II Suppresses HIF-1α in PHEO models; partial responses in combination therapy Transient hepatotoxicity, myelosuppression
Lamellarin D Preclinical Active against CPT-resistant leukemia cells (P388/CPT5) Cytotoxicity in non-tumor cells
ZML-8/ZML-14 Preclinical Dose-dependent Top1 inhibition in HepG2 cells; minimal toxicity reported Not yet characterized

Pharmacokinetic and Toxicity Comparisons

  • Camptothecins: Irinotecan: High AUC of SN-38 correlates with severe diarrhea and neutropenia. Hepatic dysfunction prolongs exposure . Topotecan: Linear pharmacokinetics; renal excretion necessitates dose adjustment in impaired function .
  • LMP-400 : Liver toxicity observed in 30% of preclinical models; co-administration with G-CSF mitigates myelosuppression .
  • Lamellarin D: No significant hepatic toxicity reported; DNA intercalation may limit therapeutic window .

Biological Activity

Topoisomerase I inhibitors are crucial in the treatment of various cancers and bacterial infections due to their ability to interfere with DNA replication and transcription. This article focuses on the biological activity of a specific compound, Topoisomerase I inhibitor 3 , detailing its mechanism of action, efficacy in clinical trials, and potential applications.

Topoisomerase I inhibitors function by stabilizing the transient break in one strand of DNA that is created by topoisomerase I during the relaxation of supercoiled DNA. This stabilization prevents the re-ligation of the DNA strands, leading to DNA damage and ultimately triggering apoptosis in rapidly dividing cells. The most well-known example of a Topoisomerase I inhibitor is camptothecin , which has inspired the development of several derivatives, including this compound.

Efficacy in Cancer Treatment

This compound has been evaluated for its effectiveness against various cancer types, particularly in combination therapy settings. A systematic review highlighted the efficacy of topoisomerase inhibitors like irinotecan and topotecan in metastatic breast cancer (MBC), with response rates ranging from 5% to 32% depending on the treatment regimen .

Table 1: Response Rates of Topoisomerase Inhibitors in MBC

DrugResponse Rate (%)Notes
Irinotecan5 - 23Effective post-anthracycline
Etirinotecan26 - 32Better outcomes than monotherapy
Topotecan6 - 31Limited efficacy reported

Case Studies

  • Metastatic Breast Cancer : In a review encompassing 22 prospective trials, it was determined that while some patients benefitted from irinotecan, a significant portion did not respond, indicating a need for predictive biomarkers .
  • Sarcoma Treatment : In clinical trials involving sarcomas, topoisomerase inhibitors were used as part of combination therapies. For instance, regimens combining irinotecan with vincristine showed promising results in relapsed rhabdomyosarcoma .
  • Leishmaniasis : Interestingly, this compound has also been investigated for its potential against Leishmania donovani, with studies indicating its effectiveness against resistant strains .

Research Findings

Recent studies have focused on the synthesis and biological activity of new derivatives of Topoisomerase I inhibitors. For example, a copper-derived indenoisoquinoline compound demonstrated concentration-dependent inhibition of topoisomerase activity, indicating potential as an antitumor agent .

Table 2: Comparative Efficacy of New Derivatives

CompoundIC50 (µM)Targeted Activity
WN1981 - 2Topoisomerase I inhibition
Camptothecin<1Established topoisomerase inhibitor
Irinotecan5 - 20Clinical use in solid tumors

Q & A

Basic Research Questions

Q. What experimental assays are recommended to evaluate the efficacy of Topoisomerase I inhibitors in preclinical models?

  • Methodological Answer: Use in vitro cell proliferation assays (e.g., MTT assay) to measure IC50 values across cancer cell lines, as demonstrated in studies with LMP-400 (Indotecan) in pheochromocytoma (PHEO) models . For in vivo validation, employ xenograft models with bioluminescent imaging (e.g., Xenogen IVIS system) to monitor tumor growth inhibition. Include hypoxia chambers to assess drug activity under low-oxygen conditions, which may alter efficacy .

Q. How do Topoisomerase I inhibitors differ mechanistically from Topoisomerase II inhibitors?

  • Methodological Answer: Topoisomerase I inhibitors (e.g., camptothecins, LMP-400) stabilize the DNA-Topo I cleavable complex, preventing religation of single-strand breaks during replication. In contrast, Topo II inhibitors (e.g., etoposide) trap double-strand breaks. Validate mechanism via immunoblotting for DNA damage markers (e.g., phosphorylated H2AX) and comet assays to quantify DNA breaks .

Q. What pharmacokinetic parameters are critical for optimizing Topoisomerase I inhibitor dosing in clinical trials?

  • Methodological Answer: Calculate AUC (area under the curve) and Cmax using high-performance liquid chromatography (HPLC) for plasma concentration-time profiles. For CPT-11 (Irinotecan), monitor its active metabolite SN-38, as higher SN-38 AUC correlates with severe granulocytopenia and diarrhea . Use model-independent methods (e.g., trapezoidal rule) and statistical tools like Prism or Stata for time-series analysis .

Advanced Research Questions

Q. How should contradictory toxicity profiles in sequential vs. concurrent Topo I/II inhibitor combinations be analyzed?

  • Methodological Answer: In phase I trials (e.g., CPT-11 + VP-16), compare toxicity grades (e.g., granulocytopenia duration, hepatotoxicity) between sequential dosing arms (Arm A: CPT-11 first; Arm B: VP-16 first). Use Wilcoxon rank-sum tests to assess statistical significance and Spearman correlations to link pharmacokinetic parameters (e.g., SN-38 AUC) with toxicity severity. Note that sequence-dependent liver metabolism may explain prolonged myelosuppression in Arm B .

Q. What experimental designs address hypoxia-induced variability in Topoisomerase I inhibitor efficacy?

  • Methodological Answer: Culture cells in hypoxia chambers (1% O2) and compare IC50 values to normoxic conditions. For LMP-400, hypoxia enhances HIF-1α degradation, reducing tumor survival; validate via Western blotting for HIF-1α and qPCR for downstream targets (e.g., SLC2A1). Use syngeneic models with hypoxic tumor cores to mimic in vivo conditions .

Q. How can dual Topo I/II inhibitors (e.g., Compound 7) be evaluated for multi-pathway inhibition?

  • Methodological Answer: Perform kinase activity profiling (e.g., PI3K/Akt/mTOR) via phospho-specific antibodies in hepatocellular carcinoma models. Assess DNA topology changes using plasmid relaxation assays and correlate with apoptosis markers (Bax, caspase-3). Combine migration assays (e.g., Transwell) with MMP-9 inhibition studies to confirm anti-metastatic effects .

Q. What strategies mitigate resistance to non-camptothecin Topo I inhibitors in preclinical models?

  • Methodological Answer: Screen for ABC transporter upregulation (e.g., ABCG2) via flow cytometry in resistant cell lines. Co-administer efflux pump inhibitors (e.g., Ko143) and measure drug retention via LC-MS. For LMP-400, combine with hypoxia-activated prodrugs (e.g., TH-302) to target resistant niches .

Q. How are antibody-drug conjugates (ADCs) with Topo I inhibitor payloads optimized for therapeutic index?

  • Methodological Answer: Design ADCs (e.g., DS-8201a) using cleavable linkers to reduce off-target toxicity. Determine the optimal drug-antibody ratio (DAR) via in vivo efficacy/toxicity balance studies. Preclinically validate using patient-derived xenografts (PDXs) and compare to T-DM1. Monitor payload release kinetics and correlate with tumor regression .

Q. What statistical approaches resolve conflicting efficacy data between in vitro and in vivo models?

  • Methodological Answer: Apply multivariate regression to control for variables like tumor microenvironment (e.g., stromal content) or drug penetration. For discordant results in LMP-400 studies, use time-series bioimaging to track tumor response heterogeneity and mixed-effects models to account for inter-animal variability .

Q. How should dose-limiting toxicities (DLTs) inform clinical trial design for novel Topo I inhibitors?

  • Methodological Answer:
    Define DLTs a priori (e.g., grade 4 granulocytopenia >4 days, grade 3 hepatotoxicity). Use a 3+3 escalation design with G-CSF support to mitigate myelosuppression. For severe diarrhea (e.g., CPT-11), implement loperamide prophylaxis and Bayesian adaptive designs to refine MTD estimation .

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

2-fluoro-9,10-dimethoxy-6H-chromeno[3,4-b]quinoline

InChI

InChI=1S/C18H14FNO3/c1-21-17-6-10-5-12-13-7-11(19)3-4-16(13)23-9-15(12)20-14(10)8-18(17)22-2/h3-8H,9H2,1-2H3

InChI Key

ANZSQVMPCIHDGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(COC4=C3C=C(C=C4)F)N=C2C=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.